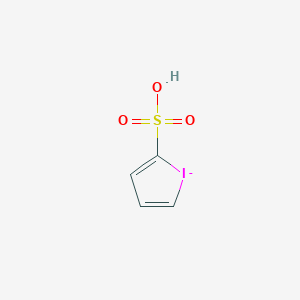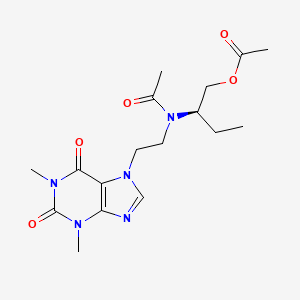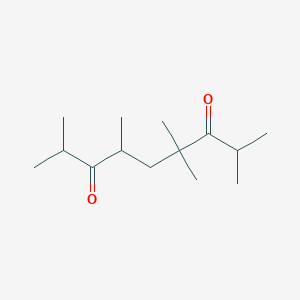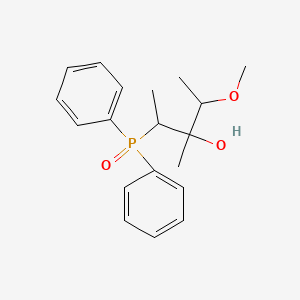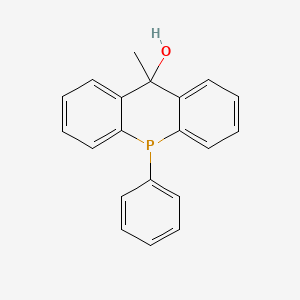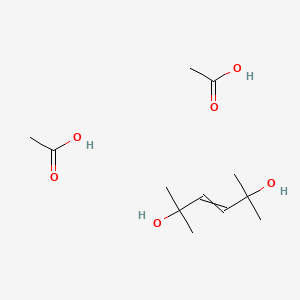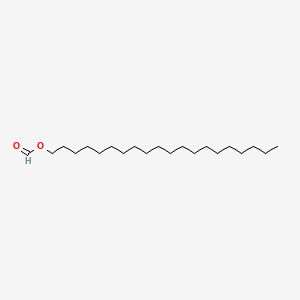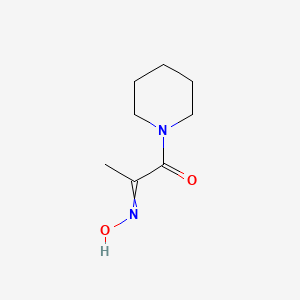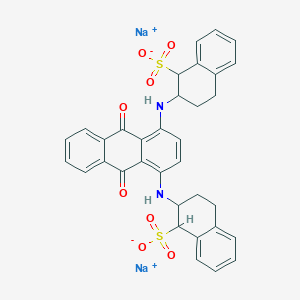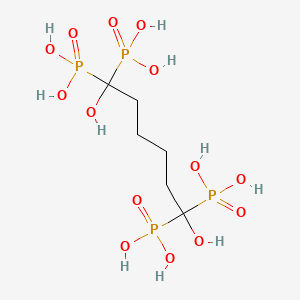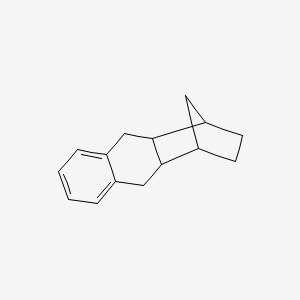
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene is a polycyclic hydrocarbon with a unique structure that includes a methano bridge
Métodos De Preparación
The synthesis of 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further hydrogenation and cyclization to form the desired polycyclic structure .
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods often utilize catalysts and specific reaction conditions to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, resulting in the formation of fully saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation using bromine or chlorine can introduce halogen atoms into the compound, which can then be further modified through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its structural similarity to certain bioactive compounds.
Mecanismo De Acción
The mechanism by which 1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the strain and stability of its polycyclic structure. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1,2,3,4,4a,9,9a,10-Octahydro-1,4-methanoanthracene can be compared to other polycyclic hydrocarbons such as:
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Similar in structure but lacks the methano bridge, leading to different reactivity and applications.
1,45,89,10-Trimethanoanthracene: Contains additional methano bridges, resulting in a more complex structure and potentially different chemical properties.
1H-Cycloprop[e]azulene: Another polycyclic hydrocarbon with a different ring system, leading to unique chemical and physical properties.
Propiedades
Número CAS |
67341-99-5 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene |
InChI |
InChI=1S/C15H18/c1-2-4-11-9-15-13-6-5-12(7-13)14(15)8-10(11)3-1/h1-4,12-15H,5-9H2 |
Clave InChI |
ZBUZDZZLYLRCTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2CC4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




